molecular formula C19H22N2O3S B11260669 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B11260669
M. Wt: 358.5 g/mol
InChI Key: ASHPKNBDJZJSPI-UHFFFAOYSA-N
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Description

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This specific compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Acylation: The tetrahydroquinoline core is then acylated using 2-methylpropanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties, and this compound could be explored for similar applications.

    Enzyme Inhibitors: Potential use as an inhibitor for enzymes that interact with sulfonamide groups.

Medicine

    Drug Development: The compound can be a lead molecule in the development of new drugs targeting bacterial infections or other diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENESULFONAMIDE involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and leading to antibacterial effects. The tetrahydroquinoline core can interact with various molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENESULFONAMIDE
  • N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENESULFONAMIDE derivatives
  • Other sulfonamides with different acyl groups

Uniqueness

The uniqueness of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENESULFONAMIDE lies in its specific combination of a tetrahydroquinoline core and a benzenesulfonamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-14(2)19(22)21-12-6-7-15-10-11-16(13-18(15)21)20-25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14,20H,6-7,12H2,1-2H3

InChI Key

ASHPKNBDJZJSPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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